Pharmacological Activity Differential: ACT-373898 vs. Parent Macitentan and Active Metabolite ACT-132577
ACT-373898 is unequivocally established as a pharmacologically inactive carboxylic acid metabolite, in contrast to the parent drug macitentan and the active metabolite ACT-132577, both of which function as dual ETA/ETB receptor antagonists [1]. This activity differential is critical for interpreting pharmacokinetic exposure-response relationships and for designing bioanalytical assays that distinguish inactive circulating species from therapeutically active entities.
| Evidence Dimension | Pharmacological activity at ETA and ETB receptors |
|---|---|
| Target Compound Data | Inactive (no antagonism) |
| Comparator Or Baseline | Macitentan: active dual ETA/ETB antagonist; ACT-132577: active dual ETA/ETB antagonist |
| Quantified Difference | Qualitative binary distinction (active vs. inactive) |
| Conditions | Based on established metabolite characterization in clinical ADME studies |
Why This Matters
This distinction is essential for accurate exposure-response modeling in PAH drug development, where only the active species contribute to therapeutic effect.
- [1] Bruderer S, et al. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. 2012;42(9):901-10. View Source
